molecular formula C18H16F3N5S B15085269 5-[4-(dimethylamino)phenyl]-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide

5-[4-(dimethylamino)phenyl]-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B15085269
M. Wt: 391.4 g/mol
InChI Key: QBXXOXNXMXNXPU-SSDVNMTOSA-N
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Description

5-[4-(dimethylamino)phenyl]-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with a unique structure that includes a triazole ring, a dimethylamino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(dimethylamino)phenyl]-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the dimethylamino and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[4-(dimethylamino)phenyl]-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

5-[4-(dimethylamino)phenyl]-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(dimethylamino)phenyl]-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to the presence of both the dimethylamino and trifluoromethyl groups, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H16F3N5S

Molecular Weight

391.4 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16F3N5S/c1-25(2)14-9-7-12(8-10-14)16-23-24-17(27)26(16)22-11-13-5-3-4-6-15(13)18(19,20)21/h3-11H,1-2H3,(H,24,27)/b22-11+

InChI Key

QBXXOXNXMXNXPU-SSDVNMTOSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(F)(F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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